molecular formula C18H30N4 B3853968 4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine

4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine

Cat. No.: B3853968
M. Wt: 302.5 g/mol
InChI Key: LQLBCTSPDULRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a piperidine ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediatesThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation are common practices in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors and potential as a pharmacological agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine is unique due to its specific piperazine and piperidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4/c1-20-13-15-22(16-14-20)19-18-8-11-21(12-9-18)10-7-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLBCTSPDULRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine
Reactant of Route 2
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine
Reactant of Route 3
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine
Reactant of Route 4
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine
Reactant of Route 5
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine
Reactant of Route 6
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine

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